molecular formula C12H4Cl4O B3066592 1,2,4,7-Tetrachlorodibenzofuran CAS No. 83719-40-8

1,2,4,7-Tetrachlorodibenzofuran

Cat. No.: B3066592
CAS No.: 83719-40-8
M. Wt: 306 g/mol
InChI Key: MFURKMJLDQBHRA-UHFFFAOYSA-N
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Description

1,2,4,7-Tetrachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds characterized by the presence of chlorine atoms attached to the dibenzofuran structure. These compounds are known for their persistence in the environment and potential toxic effects. This compound is particularly notable for its chemical stability and resistance to degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,7-Tetrachlorodibenzofuran is typically formed as a by-product in industrial processes involving chlorinated compounds. The synthesis involves the chlorination of dibenzofuran under specific conditions. The reaction is usually carried out in the presence of a chlorine source, such as chlorine gas, and a catalyst, often at elevated temperatures. The reaction conditions favor the substitution of hydrogen atoms on the dibenzofuran ring with chlorine atoms at the 1, 2, 4, and 7 positions .

Industrial Production Methods

Industrial production of this compound is not common, as it is primarily produced as an unintended by-product. It can be generated during the manufacture of chlorinated pesticides, the bleaching of paper products, and the incineration of waste containing chlorinated organic compounds. The production process involves high-temperature conditions and the presence of chlorine donors .

Chemical Reactions Analysis

Types of Reactions

1,2,4,7-Tetrachlorodibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,4,7-Tetrachlorodibenzofuran has several scientific research applications:

Mechanism of Action

1,2,4,7-Tetrachlorodibenzofuran exerts its effects primarily through interaction with the aryl hydrocarbon receptor. This receptor, when activated by the compound, binds to specific DNA sequences known as xenobiotic response elements, leading to the transcription of genes involved in the metabolism of xenobiotics. The activation of these genes results in the production of enzymes that metabolize and detoxify the compound. The pathways involved include the cytochrome P450 enzyme system .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,7,8-Tetrachlorodibenzofuran
  • 1,2,3,7,8-Pentachlorodibenzofuran
  • 2,3,4,7,8-Pentachlorodibenzofuran
  • 1,2,3,4,7,8-Hexachlorodibenzofuran

Uniqueness

1,2,4,7-Tetrachlorodibenzofuran is unique due to its specific chlorination pattern, which influences its chemical properties and reactivity. Compared to other polychlorinated dibenzofurans, it has distinct environmental persistence and toxicological profiles. Its specific chlorine substitution pattern affects its interaction with biological systems and its behavior in chemical reactions .

Properties

IUPAC Name

1,2,4,7-tetrachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O/c13-5-1-2-6-9(3-5)17-12-8(15)4-7(14)11(16)10(6)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFURKMJLDQBHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC3=C2C(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30232574
Record name 1,2,4,7-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83719-40-8
Record name 1,2,4,7-Tetrachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083719408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,7-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,7-TETRACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y6LQ77435
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4,7-Tetrachlorodibenzofuran
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Reactant of Route 6
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